molecular formula C54H45AgIP3 B13098220 Iodotris(triphenylphosphine)silver(I)

Iodotris(triphenylphosphine)silver(I)

Cat. No.: B13098220
M. Wt: 1021.6 g/mol
InChI Key: AVNUWRDKZNWKGZ-UHFFFAOYSA-M
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Description

Iodotris(triphenylphosphine)silver(I) is a coordination complex with the chemical formula C54H45AgIP3. It is composed of a silver ion coordinated to three triphenylphosphine ligands and one iodide ion. This compound is known for its applications in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodotris(triphenylphosphine)silver(I) can be synthesized through the reaction of silver nitrate with triphenylphosphine and potassium iodide in an appropriate solvent such as ethanol or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for Iodotris(triphenylphosphine)silver(I) are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Iodotris(triphenylphosphine)silver(I) undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodide ligand can be substituted by other anions or neutral ligands.

    Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The triphenylphosphine ligands can be replaced by other phosphine or nitrogen-based ligands.

Common Reagents and Conditions

Common reagents used in reactions with Iodotris(triphenylphosphine)silver(I) include halides, phosphines, and nitrogen-based ligands. Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or ethanol under ambient or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving Iodotris(triphenylphosphine)silver(I) depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chlorotris(triphenylphosphine)silver(I).

Scientific Research Applications

Iodotris(triphenylphosphine)silver(I) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including coupling reactions and polymerizations.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.

    Coordination Chemistry: It serves as a model compound for studying the coordination behavior of silver complexes with phosphine ligands.

Mechanism of Action

The mechanism of action of Iodotris(triphenylphosphine)silver(I) involves its ability to coordinate with various ligands and participate in redox reactions. The silver ion acts as a central metal atom, forming stable complexes with triphenylphosphine ligands. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotris(triphenylphosphine)silver(I)
  • Bromotris(triphenylphosphine)silver(I)
  • Nitrilotris(triphenylphosphine)silver(I)

Uniqueness

Iodotris(triphenylphosphine)silver(I) is unique due to the presence of the iodide ligand, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ligand can influence the electronic properties of the compound, making it suitable for specific applications in catalysis and material science.

Properties

Molecular Formula

C54H45AgIP3

Molecular Weight

1021.6 g/mol

IUPAC Name

silver;triphenylphosphane;iodide

InChI

InChI=1S/3C18H15P.Ag.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1

InChI Key

AVNUWRDKZNWKGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+].[I-]

Origin of Product

United States

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